molecular formula C22H22N6OS B11676211 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B11676211
M. Wt: 418.5 g/mol
InChI Key: UMFPPYOXKLNTRH-YDZHTSKRSA-N
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Description

N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzodiazole ring, and a hydrazide functional group. These structural features make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-[(1-methyl-1H-1,3-benzodiazol-2-yl)thio]acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent.

Scientific Research Applications

N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE include other hydrazides and pyrazole derivatives, such as:

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde hydrazone
  • 2-[(1-Methyl-1H-1,3-benzodiazol-2-yl)thio]acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N6OS

Molecular Weight

418.5 g/mol

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C22H22N6OS/c1-15-18(16(2)28(26-15)17-9-5-4-6-10-17)13-23-25-21(29)14-30-22-24-19-11-7-8-12-20(19)27(22)3/h4-13H,14H2,1-3H3,(H,25,29)/b23-13+

InChI Key

UMFPPYOXKLNTRH-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3C

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)CSC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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